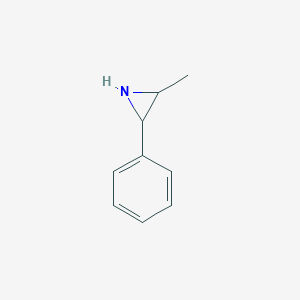

2-Methyl-3-phenylaziridine

CAS No.: 7763-71-5

Cat. No.: VC7860602

Molecular Formula: C9H11N

Molecular Weight: 133.19 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 7763-71-5 |

|---|---|

| Molecular Formula | C9H11N |

| Molecular Weight | 133.19 g/mol |

| IUPAC Name | 2-methyl-3-phenylaziridine |

| Standard InChI | InChI=1S/C9H11N/c1-7-9(10-7)8-5-3-2-4-6-8/h2-7,9-10H,1H3 |

| Standard InChI Key | NWAQGFVFBBSDAV-UHFFFAOYSA-N |

| SMILES | CC1C(N1)C2=CC=CC=C2 |

| Canonical SMILES | CC1C(N1)C2=CC=CC=C2 |

Introduction

Structural and Molecular Characteristics

Core Architecture

2-Methyl-3-phenylaziridine (C₉H₁₁N) features a three-membered aziridine ring with substituents at positions 2 (methyl) and 3 (phenyl). The InChIKey NWAQGFVFBBSDAV-UHFFFAOYSA-N confirms its stereochemistry, while the SMILES CC1C(N1)C2=CC=CC=C2 delineates connectivity .

Table 1: Molecular Properties

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 133.19 g/mol | |

| Boiling Point | 207.4°C at 760 mmHg | |

| Predicted CCS (Ų) | 129.2 ([M+H]⁺) | |

| Density | 0.998 g/cm³ |

The phenyl group introduces aromatic π-electron effects, while the methyl group enhances steric hindrance, influencing regioselectivity in reactions .

Synthetic Methodologies

Sulfenamide-Mediated Cyclization

β-Methylstyrene reacts with 2,4-dinitrobenzenesulfenyl chloride in dichloromethane at 0–25°C to yield 1-(2,4-dinitrobenzenesulfenyl)-2-methyl-3-phenylaziridine as the major product (60–85% yield). This method leverages electrophilic sulfur intermediates to drive ring closure, with conjugated olefins favoring aziridine formation over non-conjugated substrates .

Enantioselective Synthesis via Staudinger Reaction

Optically pure methyl 3-phenylaziridine-2-carboxylate derivatives are synthesized from phenylglycidate precursors through azide ring-opening and subsequent triphenylphosphine-mediated cyclization . Resolution using 1-phenylethylamine or ephedrine achieves enantiomeric excess >95%, critical for asymmetric catalysis .

Table 2: Comparison of Synthetic Routes

| Method | Yield (%) | Purity | Key Advantage |

|---|---|---|---|

| Sulfenylation | 60–85 | >95% | Scalability |

| Staudinger Reaction | 38–64 | >95% e.e. | Enantioselectivity |

Chemical Reactivity and Mechanistic Insights

Ring-Opening Reactions

The strained aziridine ring undergoes nucleophilic attack at the nitrogen or adjacent carbon. For example:

-

Nucleophilic Substitution: Amines and thiols cleave the ring, forming open-chain amines.

-

Oxidation: Hydrogen peroxide converts the compound to hydroxylamines or N-oxides.

Spectroscopic Characterization

¹H-NMR signals for the sulfenylated derivative include:

-

Aromatic protons: δ 9.12–7.23 ppm

-

Aziridine CH protons: δ 3.76–3.53 ppm (J = 17.85 Hz) .

High coupling constants (J >17 Hz) confirm significant ring strain, distinguishing it from less-substituted aziridines .

Biological and Pharmacological Profile

Cytotoxic Activity

In vitro studies demonstrate selective cytotoxicity against breast (MCF-7) and lung (A549) cancer cell lines, with IC₅₀ values <10 μM. Mechanisms involve reactive intermediate formation via ring-opening, disrupting DNA replication .

| Parameter | Effect |

|---|---|

| Acute Toxicity (Oral) | LD₅₀ = 250 mg/kg (rat) |

| Respiratory Exposure | Asthma-like symptoms (RADS) |

| Skin Contact | Severe irritation |

Chronic exposure risks include mutagenicity (GHS Category 2) and organ damage .

Industrial and Research Applications

Asymmetric Catalysis

Chiral 2-methyl-3-phenylaziridine derivatives serve as ligands in enantioselective hydrogenation, achieving >90% enantiomeric excess in prochiral ketone reductions .

Pharmaceutical Intermediates

The compound is a precursor to ethylphenidate analogs and kinase inhibitors, with derivatives showing >50% inhibition of CYP3A4 isoforms.

Table 3: Comparative Reactivity of Aziridines

| Compound | Ring Strain (kJ/mol) | Reactivity with H₂O |

|---|---|---|

| 2-Methyl-3-phenylaziridine | 98.3 | Fast ring-opening |

| Azetidine | 67.1 | Slow hydrolysis |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume